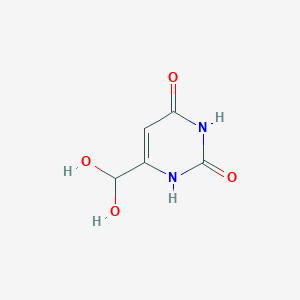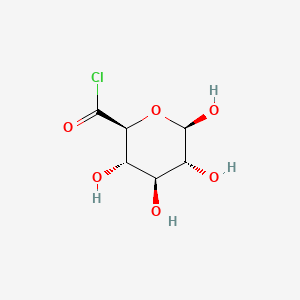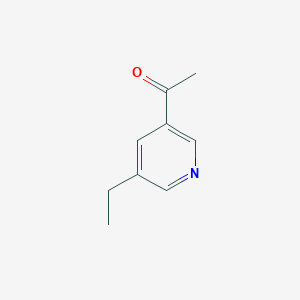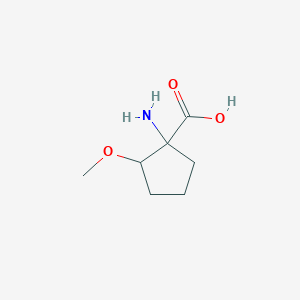
7,8-Dimethoxy-1H-2,3-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-1H-2,3-benzodiazepine is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-1H-2,3-benzodiazepine typically involves the alkylation of 1-aryl-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepine-4-thiones with methyl esters of chloroacetic or 2-bromopropionic acids in methanol in the presence of alkali . Another method involves the Eschenmoser reaction, which forms β-enaminocarbonyl derivatives from C-(2-oxoalkyl)-substituted thioamides and thiolactams .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow synthesis, which allows for efficient and scalable production. This method involves the use of aminobenzophenones as starting materials, followed by a series of reactions including acylation and intramolecular cyclization .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxy-1H-2,3-benzodiazepine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkyl halides.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
7,8-Dimethoxy-1H-2,3-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its anxiolytic and nootropic properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-1H-2,3-benzodiazepine involves its interaction with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system . Additionally, it may act as an inhibitor of the enzyme CYP3A4, affecting the metabolism of other drugs .
Comparison with Similar Compounds
Tofisopam: A 2,3-benzodiazepine with anxiolytic properties but lacking sedative effects.
GYKI 51189: An analogue of tofisopam with a unique pharmacological profile.
Uniqueness: 7,8-Dimethoxy-1H-2,3-benzodiazepine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike other benzodiazepines, it may not exhibit typical sedative or muscle relaxant effects, making it a potential candidate for therapeutic applications where such side effects are undesirable .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
7,8-dimethoxy-1H-2,3-benzodiazepine |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-5-8-3-4-12-13-7-9(8)6-11(10)15-2/h3-6H,7H2,1-2H3 |
InChI Key |
ZWCNTMVBAMWEAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN=NCC2=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)




![3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine](/img/structure/B13832109.png)




![methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)
